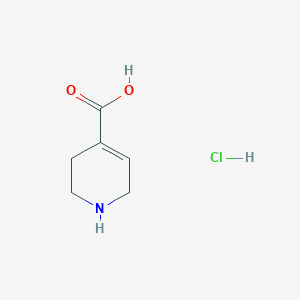

1,2,3,6-Tetrahydro-4-pyridinecarboxylic acid hydrochloride

概述

描述

异古瓦辛盐酸盐是一种选择性γ-氨基丁酸 (GABA) 受体激动剂。 它主要用于科学研究,以研究其对神经元活动的影响及其潜在的治疗应用 . 该化合物以模拟GABA的作用而闻名,GABA是中枢神经系统的主要抑制性神经递质 .

准备方法

合成路线和反应条件: 异古瓦辛盐酸盐可以通过多步过程合成,该过程涉及适当前体的环化最后一步涉及将游离碱转化为其盐酸盐 .

工业生产方法: 虽然异古瓦辛盐酸盐的具体工业生产方法没有广泛记载,但一般方法涉及使用优化反应条件进行大规模合成,以确保高产率和纯度。 该过程可能包括诸如结晶和重结晶等步骤以获得所需产品 .

化学反应分析

反应类型: 异古瓦辛盐酸盐由于存在反应性官能团,主要进行取代反应。 它也可以参与酸碱反应,因为它具有羧酸部分 .

常用试剂和条件:

取代反应: 这些反应通常涉及在温和至中等条件下使用胺或醇等亲核试剂。

主要产物: 从这些反应中形成的主要产物取决于使用的具体试剂和条件。 例如,取代反应可能会产生异古瓦辛盐酸盐的各种取代衍生物 .

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C₆H₉ClN₁O₂

- Molecular Weight : 163.6 g/mol

- CAS Number : 68547-97-7

- InChI Key : SUWREQRNTXCCBL-UHFFFAOYSA-N

Isoguvacine is characterized by its pyridine ring structure which is crucial for its biological activity.

Pharmacological Applications

-

GABA Receptor Agonist

- Isoguvacine acts as a GABA_A receptor agonist. It has been utilized in studies to investigate its effects on neuronal activity and to explore its potential in treating conditions related to GABAergic dysfunction.

- In experimental settings, Isoguvacine has been shown to inhibit epileptiform activity in hippocampal slice cultures, indicating its potential use in epilepsy treatment .

-

Neuroscience Research

- The compound is employed in studies examining the modulation of dopaminergic neurons through GABAergic control. This research is vital for understanding the neurophysiological mechanisms underlying various neurological disorders .

- Its role in modulating baroreflex gains has been studied in animal models, showcasing its influence on cardiovascular responses .

-

Therapeutic Potential

- Isoguvacine's affinity for nicotinic receptors suggests potential applications in treating central nervous system (CNS) disorders such as Alzheimer's disease and Parkinson's disease. Its cholinergic activity may help mitigate symptoms associated with these conditions .

- The compound has also been investigated for its antiallodynic effects, which could have implications for pain management strategies .

Research Findings and Case Studies

作用机制

异古瓦辛盐酸盐通过与 GABA 受体(特别是 GABA_A 亚型)结合来发挥作用。这种结合增强了 GABA 的抑制效应,导致氯离子流入增加和神经元膜超极化。 这导致神经元兴奋性降低和神经传递抑制 . 分子靶标包括 GABA_A 受体的各种亚基,所涉及的途径主要与抑制性神经传递有关 .

类似化合物:

独特性: 异古瓦辛盐酸盐在其对 GABA_A 受体的特异性结合亲和力和选择性方面是独一无二的。 它的结构允许与受体发生独特的相互作用,使其成为研究 GABA 能神经传递的有价值工具 .

相似化合物的比较

Muscimol: Another GABA_A receptor agonist with similar effects but different chemical structure.

Gaboxadol: A compound with similar pharmacological properties but distinct in its chemical makeup.

Uniqueness: Isoguvacine hydrochloride is unique in its specific binding affinity and selectivity for GABA_A receptors. Its structure allows for distinct interactions with the receptor, making it a valuable tool in research for understanding GABAergic neurotransmission .

生物活性

1,2,3,6-Tetrahydro-4-pyridinecarboxylic acid hydrochloride, commonly known as Isoguvacine hydrochloride, is a compound recognized for its significant biological activity primarily as a GABA_A receptor agonist. This article delves into its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

- Molecular Formula : C₆H₉NO₂·HCl

- Molecular Weight : 163.6 g/mol

- CAS Number : 68547-97-7

- Melting Point : 280 °C (decomposes)

- Solubility : Soluble in water (100 mM) at room temperature .

Isoguvacine hydrochloride acts primarily as a selective agonist for the GABA_A receptors. It binds to these receptors in the central nervous system (CNS), leading to an increase in inhibitory neurotransmission. This mechanism underlies its potential applications in managing various neurological disorders.

GABA_A Receptor Agonism

Isoguvacine exhibits a binding affinity for GABA_A receptors with an IC₅₀ value of approximately 5.6 µM, indicating it is less potent than GABA itself but still effective in modulating receptor activity . The compound's ability to activate these receptors is crucial for its anti-epileptic properties.

Anti-Epileptic Effects

Research has demonstrated that Isoguvacine can inhibit seizure-like events in organotypic hippocampal slice cultures. At a concentration of 50 µM, it successfully blocked seizure activity in two out of six tested cultures . This suggests a potential therapeutic role in epilepsy management.

Binding Studies

In vitro studies indicate that Isoguvacine binds to mouse forebrain synaptic membranes. The binding is displaceable by GABA and other known GABA_A receptor modulators such as muscimol and bicuculline, but not by picrotoxin or diaminobutyric acid . The highest binding levels are observed in regions such as the cerebellum and hippocampus, which are critical for motor control and memory processes.

Case Studies and Experimental Data

Therapeutic Implications

Given its properties as a GABA_A receptor agonist, Isoguvacine has potential applications in treating various CNS disorders such as epilepsy and anxiety disorders. Its ability to modulate inhibitory neurotransmission makes it a candidate for further pharmacological development.

属性

IUPAC Name |

1,2,3,6-tetrahydropyridine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2.ClH/c8-6(9)5-1-3-7-4-2-5;/h1,7H,2-4H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUWREQRNTXCCBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC=C1C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64603-90-3 (Parent) | |

| Record name | 4-Pyridinecarboxylic acid, 1,2,3,6-tetrahydro-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068547977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00218663 | |

| Record name | 4-Pyridinecarboxylic acid, 1,2,3,6-tetrahydro-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00218663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>24.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500427 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

68547-97-7, 64603-90-3 | |

| Record name | 4-Pyridinecarboxylic acid, 1,2,3,6-tetrahydro-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068547977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyridinecarboxylic acid, 1,2,3,6-tetrahydro-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00218663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,6-Tetrahydro-4-pyridinecarboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,6-tetrahydropyridine-4-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。